1-Methoxy-2-hydroxyanthracene
Description
1-Methoxy-2-hydroxyanthracene (C₁₅H₁₂O₂) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 2- and 1-positions of the anthracene backbone, respectively. It is primarily identified as a metabolic intermediate in the bacterial degradation of anthracene. Mycobacterium sp. strain PYR-1, a well-studied PAH-degrading bacterium, produces this compound via dioxygenation and subsequent methylation of anthracene-1,2-diol . Nuclear magnetic resonance (NMR) spectroscopy confirms its structure: a methoxyl singlet at 4.00 ppm and a hydroxyl proton at 5.91 ppm in deuterated methylene chloride . Unlike other metabolites in anthracene degradation pathways, this compound is a "dead-end" metabolite, accumulating without further breakdown .
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-methoxyanthracen-2-ol |
InChI |
InChI=1S/C15H12O2/c1-17-15-13-9-11-5-3-2-4-10(11)8-12(13)6-7-14(15)16/h2-9,16H,1H3 |
InChI Key |
PXCNZFUIADLNGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=CC3=CC=CC=C3C=C21)O |
Canonical SMILES |
COC1=C(C=CC2=CC3=CC=CC=C3C=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-Methoxy-2-hydroxyanthracene
Metabolic Pathways and Degradation Behavior
This compound is distinct in its role as a terminal metabolite, unlike intermediates such as 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, which undergoes further ring fission . Comparatively, 9,10-anthraquinone is a stable endpoint in anthracene degradation via 9,10-dihydroxylation , while 6,7-benzocoumarin (an ortho-cleavage product of 1,2-dihydroxyanthracene) is metabolized into smaller carboxylic acids .
Physicochemical Properties
- Solubility : this compound is lipophilic due to its aromatic backbone, limiting aqueous solubility. This contrasts with polar metabolites like 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid , which contains carboxylic acid groups enhancing water solubility .
- Stability: The methoxy and hydroxyl groups confer moderate stability, though less than fully oxidized derivatives like 9,10-anthraquinone .
Research Implications
The unique metabolic fate of this compound underscores the complexity of PAH degradation pathways. Its comparison with analogues highlights the critical role of substituent positioning and functional groups in determining biodegradability and environmental persistence. Further studies could explore engineered bacterial strains to overcome metabolic "dead-ends" or assess the compound's ecotoxicological profile.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
